cis-Verbenol

Description

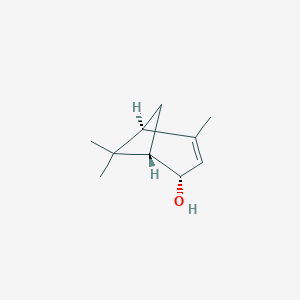

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONIGEXYPVIKFS-HRDYMLBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2CC1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2C[C@H]1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058273, DTXSID50156506 | |

| Record name | cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-03-4, 1820-09-3, 1845-30-3 | |

| Record name | (+)-cis-Verbenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Verbenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Verbenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERBENOL, (R)-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0QZZ8E09C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Verbenol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-verbenol (B83679) is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-cis-verbenol and (-)-cis-verbenol. It is a well-known semiochemical, playing a crucial role in the chemical communication of several insect species, particularly bark beetles. Beyond its significance in chemical ecology, this compound and its derivatives have garnered attention for their potential pharmacological properties, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on experimental methodologies relevant to researchers in chemistry and pharmacology.

Chemical Structure and Properties

This compound, systematically named (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol for the (+) enantiomer, possesses a rigid bicyclic pinane (B1207555) skeleton with a hydroxyl group in the cis configuration relative to the gem-dimethyl bridge.[1] This stereochemistry is crucial for its biological activity.

Stereochemistry

Verbenol has four stereoisomers due to the presence of chiral centers. In the cis isomers, the hydroxyl group is on the same side of the bicyclic ring system as the gem-dimethyl bridge. The two cis enantiomers are (+)-cis-verbenol and (-)-cis-verbenol, also referred to as (1R,2R,5R)- and (1S,2S,5S)-cis-verbenol, respectively.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O | [1][4] |

| Molecular Weight | 152.23 g/mol | |

| CAS Number | 1845-30-3 (this compound, unspecified stereochemistry) | |

| 13040-03-4 ((+)-cis-verbenol) | ||

| 18881-04-4 ((-)-cis-verbenol or (S)-cis-verbenol) | ||

| IUPAC Name | (1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol ((+)-cis-verbenol) | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 62-67 °C | |

| Boiling Point | 214-215 °C at 760 mmHg | |

| Solubility | Very slightly soluble in water; soluble in alcohol | |

| Density | Approximately 0.978 g/cm³ at 15 °C |

Spectral Data

The structural elucidation and identification of this compound are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | References |

| ¹H NMR | Characteristic signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, and the methyl groups. | |

| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the pinane skeleton, including the olefinic carbons and the carbon attached to the hydroxyl group. | |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and bands corresponding to C-H and C=C stretching. | |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 152, with a characteristic fragmentation pattern. |

Experimental Protocols

This section details methodologies for the synthesis, purification, analysis, and biological evaluation of this compound.

Synthesis of this compound from α-Pinene

A common method for the synthesis of this compound involves the oxidation of α-pinene.

Protocol: Oxidation of (-)-α-Pinene to (-)-cis-Verbenol

-

Reaction Setup: Dissolve 25 g (184 mmol) of (-)-α-pinene in a mixture of 500 mL of acetone (B3395972) and 80 mL of water in a reaction flask equipped with a stirrer.

-

Oxidation: While stirring, add 18.4 g (184 mmol) of chromium trioxide (CrO₃) to the solution.

-

Reaction Conditions: Maintain the reaction at 25°C for 10 hours.

-

Work-up:

-

Filter the reaction mixture.

-

Remove the acetone by evaporation.

-

Dissolve the resulting mixture in dichloromethane (B109758) (CH₂Cl₂).

-

Wash the organic phase sequentially with saturated sodium carbonate (Na₂CO₃) and sodium chloride (NaCl) solutions.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

-

Purification:

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of ethyl acetate (B1210297) and petroleum ether (1:5 v/v) to yield (-)-cis-verbenol.

-

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers can be achieved through derivatization and crystallization or by chiral chromatography.

Protocol: Diastereomeric Salt Crystallization

-

Esterification: React the racemic this compound mixture with phthalic anhydride (B1165640) to form the corresponding phthalic mono-esters.

-

Salt Formation: Treat the resulting mixture of diastereomeric mono-esters with a chiral amine, such as (R)-α-methylbenzylamine or (S)-α-methylbenzylamine, to form diastereomeric salts.

-

Crystallization: Separate the diastereomeric salts by fractional crystallization.

-

Hydrolysis: Hydrolyze the separated diastereomeric salts under basic conditions (e.g., with methanolic potassium hydroxide) to yield the enantiomerically pure (+)- or (-)-cis-verbenol.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Typical GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: HP-5ms (60 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 3°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Transfer Line Temperature: 280°C.

In Vitro Anti-Ischemic and Anti-Inflammatory Assays

The neuroprotective and anti-inflammatory properties of (S)-cis-verbenol have been investigated using in vitro models of ischemia and inflammation.

Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluency.

-

OGD Induction:

-

Replace the normal culture medium with a glucose-free balanced salt solution.

-

Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a defined period (e.g., 1-4 hours) to induce ischemic-like conditions.

-

-

Reoxygenation: After the OGD period, return the cells to a normoxic incubator with regular glucose-containing medium for a specified reperfusion time (e.g., 24 hours).

-

Treatment: Treat the cells with varying concentrations of (S)-cis-verbenol before, during, or after the OGD insult.

-

Assessment of Cell Viability and Damage:

-

MTT Assay: To assess cell viability.

-

LDH Assay: To quantify cell death by measuring lactate (B86563) dehydrogenase release.

-

Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.

-

Protocol: Measurement of Pro-inflammatory Cytokines in Glial Cells

-

Cell Culture: Culture microglial cells (e.g., BV-2) or primary glial cells.

-

Inflammatory Stimulation: Treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

-

Treatment: Co-treat the cells with (S)-cis-verbenol at various concentrations.

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

In Vivo Model of Focal Cerebral Ischemia

The neuroprotective effects of (S)-cis-verbenol have been demonstrated in a rat model of stroke.

Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Preparation: Anesthetize adult male Sprague-Dawley or Fischer-344 rats.

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a silicone-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion:

-

Maintain the occlusion for a specific duration (e.g., 1.5 hours).

-

Withdraw the filament to allow for reperfusion.

-

-

Treatment: Administer (S)-cis-verbenol intraperitoneally at a specified dose before or after the MCAO procedure.

-

Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.

-

Infarct Volume Measurement: After a defined survival period (e.g., 24 hours), sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Biological and Pharmacological Activities

Role as an Insect Pheromone

This compound is a key component of the aggregation pheromones of many bark beetle species, such as Ips typographus and Dendroctonus ponderosae. It plays a critical role in coordinating mass attacks on host trees. The specific enantiomer and its ratio to other pheromone components are often crucial for species-specific attraction.

Anti-inflammatory and Anti-ischemic Effects

(S)-cis-verbenol has demonstrated significant anti-inflammatory and neuroprotective properties. Studies have shown that it can reduce cerebral ischemic injury in animal models of stroke. The proposed mechanisms of action include the reduction of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-6, in the brain.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of (S)-cis-verbenol are likely mediated through the modulation of key inflammatory signaling pathways. While the exact upstream targets are still under investigation, its ability to reduce the expression of pro-inflammatory cytokines suggests an interference with pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

Caption: Proposed anti-inflammatory mechanism of (S)-cis-verbenol.

Experimental Workflow for In Vivo Ischemia Study

The evaluation of the neuroprotective effects of this compound in an animal model of stroke follows a well-defined experimental workflow.

References

A Technical Guide to the Natural Sources, Occurrence, and Analysis of cis-Verbenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-verbenol (B83679) (cis-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol) is a bicyclic monoterpenoid alcohol that holds significant interest across various scientific disciplines. In chemical ecology, it is a crucial semiochemical, acting as an aggregation pheromone for numerous species of bark beetles, thereby playing a pivotal role in their colonization of host trees. In the fields of phytochemistry and pharmacognosy, this compound is recognized as a constituent of various plant essential oils, contributing to their aromatic profiles and potential biological activities. For drug development professionals, (S)-cis-verbenol has demonstrated promising anti-inflammatory and anti-ischemic properties, suggesting its potential as a therapeutic agent.[1][2][3]

This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, relevant biosynthetic pathways, and detailed experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is found in two primary domains of the natural world: the plant kingdom (flora) and the animal kingdom (fauna), specifically within insects.

Occurrence in Flora

This compound is a component of the essential oils of numerous plant species, particularly within the Pinaceae (Pine), Cupressaceae (Cypress), and Lamiaceae (Mint) families. Its presence and concentration can vary significantly based on the plant's genetics, geographical location, and developmental stage.

Table 1: Quantitative Occurrence of this compound in Plant Essential Oils

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Juniperus communis | Cupressaceae | Berries | 0.5 | [4] |

| Juniperus excelsa | Cupressaceae | Berries | 5.4 (as L-verbenol¹) | [5] |

| Rosmarinus officinalis | Lamiaceae | Aerial Parts | 8.5 (as verbenol²) | [6] |

| Pinus nigra (Black Pine) | Pinaceae | Needles | Major Constituent³ | [5] |

| Salvia species | Lamiaceae | Aerial Parts | 0.1 - 0.4 |

¹ L-verbenol is an enantiomer of this compound. ² The specific isomer (cis/trans) was not always designated in the source material, but verbenol (B1206271) content is noted. ³ Described as a main constituent along with α-pinene, but a precise percentage was not provided in the cited abstract.

Occurrence in Fauna

In the animal kingdom, this compound is a well-documented and critical aggregation pheromone for several species of bark beetles (Coleoptera: Curculionidae, Scolytinae). Male pioneer beetles typically produce this compound after boring into a suitable host tree by oxidizing α-pinene, a monoterpene present in the tree's resin. This pheromone signal attracts both males and females, initiating a mass attack that overwhelms the host tree's defenses.

Table 2: Prominent Bark Beetle Species Utilizing this compound as an Aggregation Pheromone

| Insect Species | Common Name | Host Tree(s) | Role of this compound |

| Ips typographus | Eurasian spruce bark beetle | Norway spruce | Major aggregation pheromone component |

| Dendroctonus ponderosae | Mountain pine beetle | Pine species | Aggregation pheromone component |

| Ips confusus | California five-spined ips | Pinyon pine | Component of multi-chemical pheromone blend |

| Ips avulsus | Small southern pine engraver | Pine species | Component of aggregation pheromone |

| Ips calligraphus | Six-spined ips | Pine species | Component of aggregation pheromone |

| Ips grandicollis | Five-spined ips | Pine species | Component of aggregation pheromone |

Biosynthesis and Pheromonal Action

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in both plants and insects begins with the monoterpene α-pinene. In bark beetles, this conversion is an enzymatic oxidation process catalyzed by cytochrome P450 monooxygenases located in the beetle's gut or associated tissues. The specific enantiomer of α-pinene sequestered from the host tree determines the resulting enantiomer of this compound.

References

- 1. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Biological activity of cis-Verbenol in insects

An In-depth Technical Guide on the Biological Activity of cis-Verbenol (B83679) in Insects

Introduction

This compound is a bicyclic monoterpenoid alcohol that plays a crucial role in the chemical ecology of numerous insect species, particularly bark beetles (Coleoptera: Curculionidae: Scolytinae). As a semiochemical, its function is highly context-dependent, acting as an aggregation pheromone, a synergist in pheromone blends, or an anti-aggregant. This volatile compound is primarily derived from the metabolic conversion of α-pinene, a major monoterpene found in the resin of host coniferous trees. Understanding the biological activity of this compound is paramount for developing effective pest management strategies, such as monitoring and mass trapping, for economically significant forest pests. This guide provides a comprehensive overview of the biological functions of this compound, quantitative data on its behavioral effects, detailed experimental protocols for its study, and the underlying physiological mechanisms of its biosynthesis and reception.

Biological Activity and Behavioral Roles

The primary role of this compound is as a component of the aggregation pheromone system in several bark beetle species. It works in concert with other beetle-produced volatiles and host-tree kairomones to facilitate mass attacks necessary to overcome the defenses of healthy trees.

-

Aggregation Pheromone: In the mountain pine beetle, Dendroctonus ponderosae, this compound is recognized as an aggregation pheromone.[1] Field-trapping experiments have demonstrated that this compound increases the attraction of both male and female D. ponderosae to traps baited with other semiochemicals like myrcene (B1677589) and exo-brevicomin.[1][2] Similarly, for the cypress bark beetle, Phloeosinus aubei, male-produced this compound is a key pheromone component that attracts females, especially when combined with other compounds like (-)-myrtenol (B191924) and (-)-α-pinene.[3]

-

Component of Pheromone Blends: The efficacy of this compound is often dependent on its combination with other semiochemicals. For several southern pine engraver species (Ips spp.), the blend of pheromones is critical for species-specific attraction. For instance, the combination of this compound and ipsdienol (B1210497) is highly attractive to Ips calligraphus, while other blends are more effective for co-habitating species like Ips avulsus and Ips grandicollis.[4][5] This highlights the importance of specific pheromonal cocktails in maintaining reproductive isolation and coordinating colonization.

-

Context-Dependent Effects: While often an attractant, the function of verbenol (B1206271) isomers can shift to anti-aggregation at different stages of tree colonization. As a tree becomes fully colonized, the concentration of verbenols and their oxidation product, verbenone, increases.[6][7] Verbenone, in particular, acts as a powerful anti-aggregation pheromone, signaling to incoming beetles that the resource is fully occupied, thus preventing overcrowding and ensuring the survival of the developing brood.[6][7][8]

Quantitative Data on Behavioral Responses

Field trapping bioassays provide the most direct quantitative measure of a semiochemical's behavioral activity. The data below, summarized from peer-reviewed studies, illustrate the effect of this compound on various bark beetle species.

Table 1: Effect of this compound on Catches of Mountain Pine Beetle (Dendroctonus ponderosae) in Multiple-Funnel Traps.

| Treatment Components | Mean No. of Males Caught (±SE) | Mean No. of Females Caught (±SE) |

| Myrcene + exo-Brevicomin (Control) | 104.8 (±20.4) | 269.8 (±63.5) |

| Myrcene + exo-Brevicomin + this compound | 196.4 (±32.4) | 468.9 (±104.8) |

| Myrcene + exo-Brevicomin + trans-Verbenol (B156527) | 291.6 (±48.3) | 818.1 (±149.3) |

| Myrcene + exo-Brevicomin + this compound + trans-Verbenol | 291.9 (±44.2) | 1007.8 (±175.7) |

Data adapted from Miller, D. R., & Lafontaine, J. P. (1991). The addition of this compound to the bait significantly increased the catch of both male and female beetles compared to the control.[1][2]

Table 2: Response of Three Ips Species to Pheromone Components in Field Trapping Bioassays in Georgia, USA.

| Treatment | Mean I. avulsus Caught/trap | Mean I. calligraphus Caught/trap | Mean I. grandicollis Caught/trap |

| Unbaited Control | 2 a | 2 a | 4 a |

| This compound (cV) | 2 a | 119 b | 165 b |

| Ipsdienol (Id) | 108 b | 108 b | 118 b |

| Ipsenol (Is) | 163 b | 2 a | 200 b |

| Id + Is | 586 c | 10 a | 610 c |

| Id + cV | 103 b | 1181 c | 186 b |

| Is + cV | 145 b | 6 a | 785 c |

| Id + Is + cV | 298 b | 586 d | 486 c |

Data adapted from Strom, B. L., et al. (2014). Means within a column followed by the same letter are not significantly different. This table demonstrates species-specific responses to different pheromone blends.[4][5]

Experimental Protocols

Investigating the biological activity of this compound involves a combination of behavioral bioassays and electrophysiological techniques.

Protocol for Field Trapping Bioassay

This protocol is designed to assess the attractiveness of this compound under field conditions.

-

Site Selection: Choose a suitable forest stand (e.g., a lodgepole pine stand for D. ponderosae) with an active beetle population.

-

Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variation.[9] Establish multiple blocks (replicates), with each block containing one of each experimental treatment.

-

Trap Setup: Use standard multiple-funnel traps. Hang traps from ropes between two trees, ensuring they are at least 2 meters from any trunk and the collection cup is 0.5-1.5 meters above the ground.[5] Space traps at least 15-20 meters apart to prevent interference between baits.[9]

-

Lure Preparation and Deployment:

-

Prepare lures by loading release devices (e.g., bubble caps, pouches) with high-purity synthetic this compound and other semiochemicals as required by the experimental design. Use a control lure containing only the solvent or no chemical.

-

Release rates should be calibrated to mimic natural levels where possible.

-

Randomly assign one lure treatment to each trap within a block.

-

-

Data Collection: Collect trapped beetles from the collection cups at regular intervals (e.g., weekly). Identify the species and sex of the captured insects and count them.

-

Data Analysis: Analyze the trap capture data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design, followed by a means separation test (e.g., Tukey's HSD) to compare the attractiveness of the different treatments.[5][9]

Protocol for Laboratory Olfactometer Bioassay

This assay measures an insect's behavioral preference in a controlled laboratory setting.

-

Apparatus: Use a multi-arm olfactometer (e.g., a four-arm or six-arm olfactometer) that allows insects to choose between different airstreams.[3][10] The apparatus should be illuminated from above and supplied with charcoal-filtered, humidified air at a constant flow rate.

-

Insect Preparation: Use laboratory-reared or field-collected insects. They should be of a specific sex and age and allowed to acclimate to the laboratory conditions before the assay.[9]

-

Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil). Apply a known amount of a specific dilution onto a filter paper strip. A filter paper treated with solvent only serves as the control.[9]

-

Assay Procedure:

-

Place the prepared filter papers into the odor source chambers of the olfactometer arms. One arm should present the solvent control, while the others present different concentrations or combinations of this compound.

-

Introduce a single insect into the central chamber of the olfactometer.

-

Observe the insect for a set period (e.g., 10 minutes) and record the amount of time it spends in each arm and the first choice it makes.

-

-

Data Analysis: Use a chi-square test to determine if the insect's first choice differs significantly from a random distribution. Use ANOVA to analyze differences in the time spent in each arm.

Protocol for Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to a volatile compound, indicating that the compound is detected by olfactory receptors.[10][11]

-

Antenna Preparation:

-

Immobilize a live insect in a holder (e.g., a pipette tip with the end cut off).

-

Carefully excise one antenna at its base using fine scissors.

-

Mount the antenna between two electrodes. Place the basal end onto the reference electrode and insert the tip of the distal end into the recording electrode. Both electrodes contain a saline solution (e.g., Ringer's solution) for electrical contact.

-

-

Stimulus Delivery:

-

Use a constant stream of humidified, purified air directed over the antenna.

-

Prepare a dilution series of this compound in a high-purity solvent. Apply a known quantity (e.g., 10 µL) of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette (a "puff" cartridge).

-

To deliver the stimulus, inject a pulse of air (the "puff") through the cartridge into the main airstream flowing over the antenna.

-

-

Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded using specialized software.

-

Data Analysis: The amplitude of the depolarization (in millivolts, mV) is measured for each stimulus. Responses are typically normalized by expressing them as a percentage of the response to a standard compound (e.g., a general odorant or a known pheromone component) to allow for comparison across different preparations.[3]

Biosynthesis and Olfactory Reception

Biosynthesis of this compound

In bark beetles, this compound is not synthesized de novo. Instead, it is produced through the detoxification of host-plant monoterpenes.[12] The primary precursor for both cis- and trans-verbenol is α-pinene, a major constituent of pine oleoresin.[13][14] The biosynthesis is stereospecific; for example, in the bark beetle Ips paraconfusus, exposure to (-)-α-pinene leads to the production of (+)-cis-verbenol, whereas (+)-α-pinene is oxidized to (+)-trans-verbenol.[13][14] This conversion is likely mediated by cytochrome P450 enzymes in the beetle's gut or other tissues.[12]

References

- 1. srs.fs.usda.gov [srs.fs.usda.gov]

- 2. <i>cis</i>-Verbenol: an Aggregation pheromone for the Mountain Pine Beetle, <i>Dendroctonus ponderosae</i> Hopkins (Coleoptera: Scolytidae) | Journal of the Entomological Society of British Columbia [journal.entsocbc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Role of ipsdienol, ipsenol, and this compound in chemical ecology of Ips avulsus, Ips calligraphus, and Ips grandicollis (Coleoptera: Curculionidae: Scolytinae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. usu.edu [usu.edu]

- 7. usu.edu [usu.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. slunik.slu.se [slunik.slu.se]

- 13. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

The Natural Synthesis of cis-Verbenol: A Deep Dive into its Biosynthetic Pathway

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the natural biosynthetic pathway of cis-verbenol (B83679), a significant bicyclic monoterpenoid with key roles in insect chemical ecology and potential applications in various industries. This document provides a comprehensive overview of the enzymatic cascade, from primary metabolites to the final product, detailing the enzymes, their mechanisms, and the stereochemical intricacies that govern this natural synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation and application of this fascinating biochemical pathway.

Introduction to this compound Biosynthesis

The biosynthesis of this compound in nature is a multi-step enzymatic process that begins with fundamental building blocks of isoprenoid metabolism and proceeds through key intermediates to yield the final product. The pathway is primarily characterized by two major enzymatic transformations: the cyclization of a linear precursor to form the pinene skeleton, followed by a specific hydroxylation. The stereochemistry of both the precursor and the enzymatic reactions is crucial in determining the final enantiomeric form of this compound.

The core pathway can be summarized as follows:

-

Formation of Geranyl Pyrophosphate (GPP): The ubiquitous C10 precursor, GPP, is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon units of the isoprenoid pathway.

-

Cyclization to (+)-α-Pinene: GPP is then cyclized by the enzyme (+)-α-pinene synthase to form the bicyclic monoterpene, (+)-α-pinene. This step establishes the foundational carbon skeleton of verbenol.

-

Hydroxylation to (+)-cis-Verbenol: Finally, (+)-α-pinene undergoes a stereospecific allylic hydroxylation catalyzed by a cytochrome P450 monooxygenase to yield (+)-cis-verbenol.

This guide will delve into the specifics of each of these steps, providing available quantitative data and detailed experimental methodologies.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. This information is critical for understanding the efficiency and kinetics of the enzymatic reactions.

| Enzyme | Source Organism | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max | Yield/Titer | Reference(s) |

| (+)-α-Pinene Synthase (PtPS30) | Pinus taeda | Geranyl Pyrophosphate | (+)-α-Pinene | ~3 | Not Reported | Not Reported | 134.12 mg/L (in engineered E. coli) | [1] |

| Cytochrome P450 Mutant (P450_cam_ F89W,Y98F,L246A) | Pseudomonas putida | (+)-α-Pinene | (+)-cis-Verbenol | Not Reported | Not Reported | Not Reported | 11.13 mg/L (in engineered E. coli) | [1] |

Note: Detailed kinetic parameters for many of the enzymes in this pathway, particularly the specific cytochrome P450s from various natural sources, are not extensively reported in the literature. The provided yields are from a heterologous expression system and may not reflect the native production rates.

Signaling Pathways and Logical Relationships

The biosynthetic pathway of this compound can be visualized as a linear progression of enzymatic reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway and a typical experimental workflow for its characterization.

Caption: Biosynthetic pathway of (+)-cis-verbenol from IPP and DMAPP.

References

The Discovery and History of cis-Verbenol: A Technical Guide to a Key Semiochemical

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Verbenol (B83679), a bicyclic monoterpene alcohol, stands as a significant semiochemical in the chemical ecology of numerous insect species, most notably bark beetles (Coleoptera: Scolytidae). Its discovery and subsequent research have unveiled a complex role in insect communication, acting as an aggregation pheromone, a synergist, and in some contexts, a precursor to an anti-aggregation signal. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and behavioral effects of this compound, with a focus on quantitative data and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and related fields.

Discovery and Historical Context

The journey to understanding this compound's role as a semiochemical began with early investigations into the chemical attractants of bark beetles. In 1966, Silverstein, Rodin, and Wood made a pivotal breakthrough by identifying sex attractants in the frass (excrement and boring dust) produced by male Ips confusus in ponderosa pine. Subsequent work by the same group in 1968 led to the synthesis of the principal components of the sex attractant from male Ips confusus frass, which included (+)-cis-verbenol[1].

A significant advancement in understanding the origin of this compound came in 1976 when Renwick, Hughes, and Krull demonstrated a unique biological transformation in Ips paraconfusus. They showed that adult beetles could selectively convert optical isomers of α-pinene, a monoterpene from the host tree, into different geometrical isomers of verbenol (B1206271). Specifically, exposure to (-)-α-pinene vapor resulted in the production of (+)-cis-verbenol, a known pheromone for this species[2]. This discovery highlighted the intricate relationship between the host plant's chemistry and the insect's pheromone production.

Further research solidified the importance of this compound for other major pest species. It was identified as an aggregation pheromone for the mountain pine beetle, Dendroctonus ponderosae[3][4]. Studies have also elucidated its role in the chemical ecology of the cypress bark beetle, Phloeosinus aubei, where it is a male-produced pheromone component along with verbenone[5][6]. The history of this compound research is thus intertwined with the development of chemical ecology and the ongoing efforts to manage destructive forest pests.

Physicochemical Properties

This compound is one of four stereoisomers of verbenol. The "cis" designation indicates that the two methyl groups and the hydroxyl group are on the same side of the carbon ring[4].

| Property | Value |

| Chemical Formula | C₁₀H₁₆O |

| Molar Mass | 152.23 g/mol |

| IUPAC Name | (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol (for one enantiomer) |

| Synonyms | 2-Pinen-4-ol, Pin-2-en-4-ol |

| Appearance | White crystalline solid |

Biosynthesis of this compound

The biosynthesis of this compound in bark beetles is a prime example of how insects can utilize host plant compounds as precursors for their semiochemicals. The primary precursor for verbenol isomers is α-pinene, a major constituent of the oleoresin of coniferous trees.

The conversion of α-pinene to verbenol is catalyzed by cytochrome P450 monooxygenases (CYPs)[7][8]. These enzymes hydroxylate the α-pinene molecule. The stereochemistry of the resulting verbenol isomer is dependent on the stereochemistry of the α-pinene precursor. For instance, in Ips paraconfusus, (-)-α-pinene is oxidized to produce (+)-cis-verbenol, while (+)-α-pinene is converted to (+)-trans-verbenol[2]. This stereospecific conversion is crucial for the production of the biologically active pheromone component. Recent research has also demonstrated the de novo synthesis of enantiopure (+)-cis-verbenol in Escherichia coli by introducing a cytochrome P450 mutant, highlighting the potential for biotechnological production of this semiochemical[9][10].

References

- 1. The Pherobase Synthesis - this compound | C10H16O [pherobase.com]

- 2. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. Verbenol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Biosynthesis of (+)-α-Pinene and de Novo Synthesis of (+)- this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Olfactory Response of Insects to cis-Verbenol: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

cis-Verbenol (B83679), a bicyclic monoterpene alcohol, plays a critical role in the chemical ecology of numerous insect species, particularly bark beetles (Coleoptera: Scolytidae). It functions primarily as an aggregation pheromone, mediating host colonization and mass attacks. Understanding the intricate mechanisms by which insects detect and respond to this compound is paramount for developing effective pest management strategies and for broader applications in chemical ecology and neurobiology. This technical guide provides an in-depth overview of the olfactory response of insects to this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

The insect olfactory system is a highly sensitive and sophisticated apparatus capable of detecting and discriminating a vast array of volatile organic compounds.[1] Among these, semiochemicals such as pheromones govern critical behaviors including mating, aggregation, and oviposition.[2] this compound is a key semiochemical for many economically significant bark beetle species, such as those in the genera Ips and Dendroctonus.[3][4] It is often produced by the insects themselves, sometimes through the oxidation of host-plant monoterpenes like (-)-α-pinene.[5] The behavioral output in response to this compound is typically dose-dependent and can be influenced by the presence of other semiochemicals, creating a complex chemical language that dictates insect behavior. This guide delves into the quantitative aspects of these responses, the methodologies used to study them, and the underlying signaling pathways.

Quantitative Olfactory Responses to this compound

The response of insects to this compound is quantifiable through both behavioral and electrophysiological assays. Behavioral assays measure the insect's movement towards or away from a this compound source, while electrophysiological techniques directly measure the response of the olfactory sensory neurons.

Behavioral Responses

Behavioral responses are often assessed using olfactometers or field trapping experiments. The data typically reflects the percentage of insects attracted to a specific concentration or blend of this compound.

| Insect Species | Assay Type | This compound Concentration/Release Rate | Attractant/Pheromone Blend | % Attraction / Trap Catch | Reference(s) |

| Ips typographus | Field Trapping | 0.03 mg/day | with 2-methyl-3-buten-2-ol (B93329) (1.2 mg/day) | Linear increase with release rate | |

| Ips typographus | Field Trapping | 0.11 mg/day | with 2-methyl-3-buten-2-ol (4.5 mg/day) | Linear increase with release rate | |

| Ips typographus | Field Trapping | 0.34 mg/day | with 2-methyl-3-buten-2-ol (15.2 mg/day) | Linear increase with release rate | |

| Ips cembrae | Single Sensillum Recording | 100 pg | (4S)-cis-verbenol | >80 Hz spike frequency | |

| Ips acuminatus | Single Sensillum Recording | Not specified | (4S)-cis-verbenol | >80 Hz spike frequency | |

| Phloeosinus aubei | Four-arm Olfactometer | Not specified | (-)-myrtenol + (-)-α-pinene + (-)-cis-verbenol | Significant attraction | |

| Phyllotreta striolata | Y-tube Olfactometer | Dose-dependent | (S)-cis-verbenol | Significant attraction | |

| Dendroctonus ponderosae | Field Trapping | Not specified | with exo-brevicomin | Increased female attraction |

Electrophysiological Responses

Electroantennography (EAG) and Single Sensillum Recording (SSR) are the primary techniques for measuring the electrical activity of olfactory sensory neurons (OSNs) in response to this compound. EAG measures the summated potential of the entire antenna, while SSR provides the response of individual neurons.

| Insect Species | Technique | This compound Enantiomer/Concentration | Key Findings | Reference(s) |

| Dendroctonus ponderosae | EAG | (-)-cis-verbenol (at highest concentrations) | Higher response than (+)-enantiomer | |

| Dendroctonus frontalis | GC-EAD | Dose-dependent | Elicited antennal responses | |

| Ips typographus | EAG | (S)-cis-verbenol | Similar dose-response for both sexes | |

| Phyllotreta striolata | EAG | (S)-cis-verbenol (dose-dependent) | Increased EAG response with concentration | |

| Ips acuminatus | SSR | (4S)-cis-verbenol | Strong activation (>80 Hz) of a specific OSN class | |

| Ips cembrae | SSR | (4S)-cis-verbenol | Strong activation (>80 Hz) of a specific OSN class |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of olfactory response studies. The following sections outline standardized protocols for the key experimental techniques cited in this guide.

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a standard laboratory apparatus for studying insect behavioral responses to airborne stimuli.

Objective: To determine the preference of an insect for this compound versus a control.

Materials:

-

Y-tube olfactometer

-

Air pump or compressed air source

-

Flow meter

-

Humidifier (e.g., gas washing bottle with distilled water)

-

Charcoal filter

-

Odor sources (this compound solution and solvent control)

-

Filter paper

-

Test insects

Procedure:

-

Insect Preparation: Use insects of the same species, age, and physiological state. They may need to be starved for a specific period to increase motivation. Acclimatize insects to the experimental conditions for at least 30-60 minutes.

-

Odor Source Preparation: Dissolve this compound in a suitable low-volatility solvent to the desired concentration. Apply a standard volume of the solution to a piece of filter paper. For the control, apply an equal volume of the solvent alone to another piece of filter paper.

-

Olfactometer Setup: Assemble the olfactometer as shown in the workflow diagram below. Ensure a constant and equal airflow through both arms of the Y-tube.

-

Experiment: Introduce a single insect into the base of the Y-tube's main arm. Allow for a brief acclimation period before the insect is allowed to move freely.

-

Data Recording: Record the first choice of the insect (which arm it enters) and/or the time spent in each arm over a set period. An insect is considered to have made a choice when it moves a certain distance into one of the arms.

-

Cleaning: Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake it in an oven between trials to remove any residual odors.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antenna to an odorant stimulus.

Objective: To quantify the antennal response of an insect to different concentrations of this compound.

Materials:

-

Intact insect or excised antenna

-

Micromanipulators

-

Microelectrodes (recording and reference)

-

High-impedance amplifier

-

Data acquisition system (computer with appropriate software)

-

Stimulus delivery system (puff of purified, humidified air)

-

This compound solutions of varying concentrations

-

Solvent control

Procedure:

-

Insect Preparation: Anesthetize the insect (e.g., with CO2 or by chilling). The antenna can be excised or the whole insect can be mounted.

-

Electrode Placement: For an excised antenna, place the basal end in the reference electrode and the distal tip in the recording electrode. For a whole insect, insert the reference electrode into the head or another body part, and place the recording electrode in contact with the tip of the antenna.

-

Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). Prepare a solvent-only control cartridge.

-

Recording: Deliver a puff of air through the stimulus cartridge, directed at the antenna. Record the resulting change in electrical potential (the EAG).

-

Data Analysis: Measure the peak amplitude of the negative deflection of the EAG signal from the baseline. This is the primary measure of the response strength. Present stimuli in ascending order of concentration, with a sufficient recovery period between stimuli to prevent sensory adaptation.

Visualizations of Pathways and Workflows

Insect Olfactory Signaling Pathway

The detection of odorants like this compound by an insect's antenna initiates a signal transduction cascade within the olfactory sensory neurons.

References

The Ecological Significance of cis-Verbenol in Forest Ecosystems: A Technical Guide

Abstract

Cis-verbenol (B83679), a bicyclic monoterpenoid alcohol, plays a pivotal role in the chemical ecology of forest ecosystems, primarily as a key component of the aggregation pheromone of numerous bark beetle species (Coleoptera: Scolytidae). These insects are significant agents of disturbance in coniferous forests worldwide. Understanding the ecological functions of this compound is crucial for developing effective pest management strategies and for comprehending the intricate chemical communication networks within these environments. This technical guide provides an in-depth analysis of the ecological role of this compound, its biosynthesis, and its perception by bark beetles. It includes a compilation of quantitative data from field studies, detailed experimental protocols for key analytical and behavioral assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in chemical ecology, entomology, and related fields.

Introduction

Forest ecosystems are complex environments where chemical cues mediate a vast array of interactions between organisms. Among the most influential of these chemical messengers are semiochemicals, which include pheromones that facilitate communication within a species. This compound is a prominent example of such a compound, acting as an aggregation pheromone for several economically important bark beetle species, such as the mountain pine beetle (Dendroctonus ponderosae) and various Ips species.[1][2]

Bark beetles utilize this compound, often in concert with other compounds, to coordinate mass attacks on host trees.[3] This synchronized assault is necessary to overcome the tree's natural defenses, leading to tree mortality and large-scale forest disturbances. The production and perception of this compound are finely tuned processes, influenced by host tree chemistry, beetle physiology, and the presence of associated microorganisms. This guide delves into the multifaceted ecological role of this compound, providing the technical details necessary for its study and potential application in pest management.

Biosynthesis of this compound

Bark beetles do not typically synthesize this compound de novo. Instead, they metabolize monoterpenes, primarily α-pinene, which are abundant in the resin of their coniferous host trees.[4] The chirality of the α-pinene precursor can influence the stereochemistry of the resulting verbenol (B1206271) isomers. For instance, in Ips paraconfusus, (-)-α-pinene is oxidized to (+)-cis-verbenol, while (+)-α-pinene yields (+)-trans-verbenol. This bioconversion is often carried out by cytochrome P450 enzymes within the beetle's gut and associated tissues.

dot

Caption: Biosynthesis of this compound from host-derived α-pinene by bark beetle enzymes.

Ecological Role and Behavioral Effects

This compound's primary ecological function is as an aggregation pheromone, signaling a suitable host resource and attracting conspecifics to initiate a mass attack. Its behavioral activity is often dependent on its concentration, its ratio to other semiochemicals (like trans-verbenol), and the presence of host kairomones.

Data Presentation: Quantitative Effects of this compound on Bark Beetle Attraction

The following tables summarize quantitative data from various field-trapping experiments, demonstrating the dose-dependent and synergistic effects of this compound on different bark beetle species.

Table 1: Effect of this compound on Trap Catches of Dendroctonus ponderosae

| Treatment (Lure Components) | Release Rate of this compound (mg/day) | Mean Trap Catch (Beetles/trap) | Species | Reference |

| Myrcene + exo-Brevicomin | 0 | ~50 (males) | D. ponderosae | |

| Myrcene + exo-Brevicomin + this compound | 3.38 | ~150 (males) | D. ponderosae | |

| Myrcene + exo-Brevicomin + trans-Verbenol | 0 | ~200 (females) | D. ponderosae | |

| Myrcene + exo-Brevicomin + trans-Verbenol + this compound | 3.38 | ~450 (females) | D. ponderosae | |

| Myrcene + exo-Brevicomin + Verbenols (13:87 cis:trans) | 0.01 | ~100 | D. ponderosae | |

| Myrcene + exo-Brevicomin + Verbenols (13:87 cis:trans) | 0.1 | ~200 | D. ponderosae | |

| Myrcene + exo-Brevicomin + Verbenols (13:87 cis:trans) | 1.0 | ~300 | D. ponderosae |

Table 2: Role of this compound in the Chemical Ecology of Ips Species

| Treatment (Lure Components) | Species | Effect | Reference |

| Ipsdienol + Ipsenol | Ips avulsus | Most attractive binary blend | |

| This compound + Ipsdienol | Ips calligraphus | Most attractive binary blend | |

| This compound + Ipsenol | Ips grandicollis | Attractive binary blend | |

| Ipsdienol + Ipsenol + this compound | Ips spp. | High numbers of all three species captured, but less than the most attractive binary blends for each. |

Olfactory Perception and Signal Transduction

Bark beetles detect this compound and other semiochemicals using specialized olfactory sensory neurons (OSNs) located in sensilla on their antennae.

Olfactory Receptors

Specific odorant receptors (ORs) are responsible for binding this compound. In the spruce bark beetle, Ips typographus, the highly expressed odorant receptor ItypOR41 has been shown to respond specifically to (4S)-cis-verbenol. This high specificity at the receptor level is the foundation of the beetle's ability to distinguish its species-specific pheromone blend from the myriad of other volatile compounds in the forest environment.

Signal Transduction Pathway

Upon binding of this compound to its specific OR, a conformational change is induced in the receptor protein. Insect ORs are ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor (Orco). The binding of the odorant opens the ion channel, leading to an influx of cations and depolarization of the OSN membrane. This depolarization generates an action potential that is transmitted to the antennal lobe of the beetle's brain, where the olfactory information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

dot

Caption: Generalized olfactory signal transduction pathway for this compound in bark beetles.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound's ecological role.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis

This protocol outlines the analysis of volatile compounds from bark beetles or host trees.

Objective: To identify and quantify this compound and other semiochemicals.

Workflow Diagram:

dot

Caption: Workflow for the GC-MS analysis of bark beetle semiochemicals.

Methodology:

-

Sample Collection:

-

Beetle Extracts: Dissect the hindguts of individual beetles under a microscope and place them in a vial with a small volume (e.g., 50 µL) of high-purity hexane.

-

Air Entrainment (Aeration): Place feeding beetles on a host log section within a sealed glass chamber. Pass purified air over the beetles and through a sorbent trap (e.g., Porapak Q) to collect emitted volatiles. Elute the trap with hexane.

-

-

Sample Preparation:

-

Add a known amount of an internal standard (e.g., n-octane) to the extract for quantification.

-

If necessary, concentrate the sample under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating monoterpenoids.

-

Injector: Splitless mode for 1 minute at 250°C.

-

Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Electroantennography (EAG)

This protocol describes how to measure the electrical response of a beetle antenna to this compound.

Objective: To determine if a beetle's antenna can detect this compound and to assess the relative sensitivity to different compounds.

Workflow Diagram:

dot

Caption: Workflow for Electroantennography (EAG) analysis.

Methodology:

-

Antenna Preparation:

-

Immobilize a live bark beetle.

-

Using fine forceps, carefully excise one antenna at its base.

-

Immediately mount the antenna on the electrode holder.

-

-

Electrode Setup:

-

Use glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

-

Insert a silver wire into each electrode.

-

Place the basal end of the antenna in contact with the reference electrode and the distal tip in contact with the recording electrode. A small amount of conductive gel can be used to ensure good contact.

-

-

Odor Stimulus Delivery:

-

Prepare serial dilutions of this compound in a high-purity solvent (e.g., mineral oil or hexane).

-

Apply a small aliquot (e.g., 10 µL) of a dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of charcoal-filtered, humidified air through the pipette over the antenna.

-

-

Recording and Amplification:

-

The potential difference between the electrodes is amplified (100x) and recorded using specialized software.

-

The resulting waveform is the electroantennogram.

-

-

Data Analysis:

-

Measure the maximum amplitude of the negative deflection of the EAG response.

-

Normalize responses by subtracting the response to a solvent control.

-

Field Trapping Experiments

This protocol details the setup for a field experiment to test the attractiveness of this compound to bark beetles.

Objective: To determine the behavioral response of a wild bark beetle population to this compound lures.

Methodology:

-

Experimental Design:

-

Use a randomized complete block design with multiple replicates (blocks) of each treatment.

-

Separate traps within a block by at least 15-20 meters to minimize interference. Separate blocks by at least 100 meters.

-

-

Trap and Lure Preparation:

-

Use multi-funnel traps (e.g., Lindgren funnel traps).

-

Prepare lures with known release rates of this compound and any other semiochemicals being tested. Lures can be bubble caps, pouches, or other controlled-release devices.

-

Include a negative control (unbaited trap) and a positive control (a known attractive blend).

-

-

Trap Deployment:

-

Hang traps from trees or poles at a consistent height (e.g., 1.5-2 meters).

-

Place a collection cup at the bottom of each trap, containing a killing and preserving agent (e.g., a solution of propylene (B89431) glycol and water).

-

-

Data Collection and Analysis:

-

Collect trapped beetles at regular intervals (e.g., weekly).

-

Identify and count the target bark beetle species.

-

Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

-

Conclusion and Future Directions

This compound is a cornerstone of chemical communication in many bark beetle species, driving the dynamics of host colonization and population aggregation. The information and protocols presented in this guide provide a foundation for further research into its ecological role. Future research should focus on several key areas:

-

Synergistic and Antagonistic Interactions: Further elucidation of the complex interactions between this compound and other semiochemicals, including host volatiles and pheromones of competing species.

-

Microbial Influence: A deeper understanding of the role of beetle-associated microorganisms in the production and degradation of this compound.

-

Neurophysiological Mechanisms: More detailed characterization of the downstream signaling pathways and neural processing of this compound in the beetle brain.

-

Applications in Pest Management: Development of more effective and species-specific pest management strategies that manipulate bark beetle behavior through the use of this compound and its analogues.

By continuing to unravel the complexities of this compound's role in forest ecosystems, we can develop more sustainable and environmentally sound approaches to managing bark beetle populations and conserving forest health.

References

Methodological & Application

Synthesis of cis-Verbenol from alpha-Pinene: Application Notes and Protocols for Researchers

Introduction:

cis-Verbenol (B83679), a bicyclic monoterpene alcohol, is a valuable chiral intermediate in the synthesis of various natural products and pharmaceuticals. It is also a critical component of the aggregation pheromones of several bark beetle species, making its synthesis a key area of research for the development of environmentally benign pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, α-pinene. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Methods for the Synthesis of this compound from α-Pinene

The synthesis of this compound from α-pinene can be broadly categorized into two main strategies: direct oxidation of α-pinene and a two-step process involving the oxidation of α-pinene to verbenone (B1202108) followed by stereoselective reduction. Additionally, biotechnological approaches using microbial or enzymatic transformations offer a green alternative for this conversion.

1. Direct Oxidation of α-Pinene:

Direct allylic oxidation of α-pinene can yield a mixture of products, including this compound, trans-verbenol, and verbenone. The selectivity towards this compound is highly dependent on the oxidant and reaction conditions.

2. Two-Step Synthesis via Verbenone Intermediate:

This is a widely employed and often more selective method.

-

Step 1: Oxidation of α-Pinene to Verbenone. This can be achieved through various methods, including photooxidation or using oxidizing agents like chromium trioxide.

-

Step 2: Stereoselective Reduction of Verbenone to this compound. The reduction of the carbonyl group in verbenone is a critical step to control the stereochemistry of the final product. The use of specific reducing agents and conditions favors the formation of the cis-isomer.

3. Biosynthesis and Microbial Oxidation:

Biocatalytic methods present an enantioselective route to this compound. Various microorganisms and enzymes have been shown to oxidize α-pinene to verbenol (B1206271) isomers.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of their efficiencies.

Table 1: Direct Oxidation of α-Pinene to Verbenol and Verbenone

| Oxidant/Catalyst | Solvent | Temperature (°C) | α-Pinene Conversion (%) | This compound Yield/Selectivity (%) | Verbenone Yield/Selectivity (%) | Other Products | Reference |

| Cobalt Rosinate / O₂ | - | - | High | 13.6 (Yield) | 35.6 (Yield) | - | [2] |

| Ti-SBA-15 / O₂ | - | 120 | 18 | 17 (Selectivity) | 10 (Selectivity) | α-Pinene oxide (25% Selectivity) | [3] |

| TS-1 / O₂ | - | 85 | 34 | 15 (Selectivity) | 12 (Selectivity) | α-Pinene oxide (29% Selectivity) | [4] |

| CrO₃ | Acetone (B3395972)/Water | 25 | ~100 | 89 (Yield of (-)-cis-verbenol from (-)-α-pinene) | 57 (Yield of (-)-verbenone (B192643) from (-)-α-pinene) | trans-Verbenol | [2] |

Table 2: Reduction of Verbenone to this compound

| Reducing Agent | Solvent | Temperature (°C) | This compound Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| NaBH₄ | Isopropanol | 25 | 47 | - | |

| NaBH₄ / Cerium Salt | 40% aq. Ethanol | < 0 | 89.4 (in crude product) | ~23:1 |

Table 3: Microbial Oxidation of α-Pinene

| Microorganism | Substrate | Product Concentration (mg/L) | Reference |

| Yeast isolate | (-)-α-Pinene | 125.6 | |

| Escherichia coli (engineered) | (+)-α-Pinene | 11.13 |

Experimental Protocols

Protocol 1: Two-Step Synthesis of (-)-cis-Verbenol from (-)-α-Pinene via Verbenone

This protocol is adapted from a high-yield synthesis method.

Step 1: Oxidation of (-)-α-Pinene to (-)-Verbenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 25 g (184 mmol) of (-)-α-pinene in a mixture of 500 mL of acetone and 80 mL of water.

-

Addition of Oxidant: While stirring, add 18.4 g (184 mmol) of chromium trioxide (CrO₃) to the solution.

-

Reaction: Allow the reaction to proceed at 25 °C for 10 hours.

-

Work-up:

-

Filter the reaction mixture.

-

Remove the acetone by rotary evaporation.

-

Dissolve the resulting mixture in dichloromethane (B109758) (CH₂Cl₂).

-

Wash the organic phase sequentially with saturated sodium carbonate (Na₂CO₃) solution and saturated sodium chloride (NaCl) solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and evaporate the solvent to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether (1:5) as the eluent to obtain pure (-)-verbenone. The reported yield is 57%.

Step 2: Reduction of (-)-Verbenone to (-)-cis-Verbenol

A general procedure for the selective reduction of verbenone is described below, based on a patented method.

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve verbenone (1 equivalent) in 40% aqueous ethanol.

-

Cooling: Cool the solution to a temperature below 0 °C using an ice-salt bath.

-

Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄, 1 equivalent) and a cerium salt (e.g., CeCl₃·7H₂O, 0.1 equivalents) in the same solvent.

-

Addition of Reducing Agent: Slowly add the sodium borohydride-cerium salt solution to the cooled verbenone solution while maintaining the temperature below 0 °C.

-

Reaction: Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or GC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and dilute with water.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the ether extracts and wash with saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Evaporate the solvent. The crude product, which may crystallize upon cooling, can be further purified by recrystallization from hexane. The reported yield of this compound in the crude product is high, with good selectivity over the trans-isomer.

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Pathways to this compound

Caption: Synthetic routes from α-pinene to this compound.

Diagram 2: Experimental Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. Microbial oxidation of (-)-α-pinene to verbenol production by newly isolated strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101863750A - Synthesis method of α-pinene oxygen-containing derivatives pine beetle pheromone verbenone and verbenol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gas Chromatography Analysis of cis-Verbenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Verbenol (B83679) is a bicyclic monoterpene alcohol of significant interest in various fields, including the development of pharmaceuticals and as a semiochemical in insect pest management. Accurate and reliable quantification of this compound is crucial for quality control, research, and formulation development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). Special consideration is given to the enantioselective separation of verbenol (B1206271) isomers, which is often critical for understanding its biological activity.

I. Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of terpenes, including parameters relevant to this compound analysis, using GC-FID and GC-MS. These values can serve as a benchmark for method development and validation.

Table 1: GC-MS Method Validation Parameters for Terpene Analysis

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | ~0.3 µg/mL | [2] |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | [2] |

| Accuracy (% Recovery) | 89% - 111% | [2] |

| Intraday Precision (RSD) | ≤ 2.56% | [1] |

| Interday Precision (RSD) | ≤ 2.56% |

Table 2: Example Retention Data for this compound

| Compound | Retention Time (min) | Kovats Index (K.I.) | GC Column | Reference |

| This compound | 8.53 | 1244.6 | HP-5MS |

II. Experimental Protocols

A. Standard GC-FID/MS Protocol for General Terpene and this compound Analysis

This protocol is suitable for the routine analysis and quantification of this compound in various sample matrices.

1. Sample Preparation

-

Liquid Samples (e.g., essential oils, formulations):

-

Accurately weigh a representative sample.

-

Dilute the sample to a concentration of approximately 10-100 µg/mL in a suitable volatile solvent such as ethyl acetate, hexane, or isopropanol.

-

If an internal standard is used, add a known concentration (e.g., 100 µg/mL of n-tridecane) to all standards and samples.

-

Vortex the solution to ensure homogeneity.

-

If particulates are present, centrifuge or filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

-

-

Solid Samples (e.g., plant material):

-

Grind the sample to a fine powder.

-

Perform an extraction using a suitable solvent (e.g., ethyl acetate) via sonication or Soxhlet extraction.

-

Filter the extract and dilute as described for liquid samples.

-

2. GC-FID/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Injector: Split/splitless inlet.

-

Autosampler: Agilent 7693 or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 15:1.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 3 °C/min to 85 °C.

-

(Note: The temperature program should be optimized based on the specific sample matrix and target analytes).

-

-

Detector (FID):

-

Temperature: 300 °C.

-

Hydrogen Flow: 40 mL/min.

-